molecular formula C16H18O5 B1238298 Naphthyl-alpha-L-fucoside CAS No. 63503-05-9

Naphthyl-alpha-L-fucoside

Cat. No. B1238298
CAS RN: 63503-05-9
M. Wt: 290.31 g/mol
InChI Key: HFJUQSUBZOKELZ-FITDYDNJSA-N
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Description

Naphthyl-alpha-L-fucoside, also known as 2-naphthyl-alpha-L-fucopyranoside, is a fucose-containing compound that has been widely used in scientific research due to its unique biochemical and physiological properties. This compound can be synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Production of Fucosylated Human Milk Oligosaccharides (HMOs)

Naphthyl-alpha-L-fucoside is utilized in the enzymatic synthesis of fucosylated HMOs. These oligosaccharides are significant due to their physiological functions in breast-fed infants, such as immune system development and gut health. The compound serves as a substrate for α-L-fucosidases, which are modified to function as fucosynthases, facilitating the production of bioactive glycans .

Development of Prebiotic Compounds

The compound is instrumental in synthesizing fucosyllactoses like 2′-fucosyllactose and 3′-fucosyllactose, which have prebiotic effects. These synthesized compounds promote the growth of beneficial gut bacteria like Lactobacillus and Bifidobacterium, while not stimulating harmful bacteria .

Enzyme Substrate for α-L-Fucosidase

As a chromogenic and fluorogenic substrate for α-L-Fucosidase, Naphthyl-alpha-L-fucoside aids in the detection and measurement of enzyme activity. Upon hydrolysis, it releases 2-naphthol, which can be coupled with staining reagents to form azo-dyes, or detected through fluorescence analysis .

Inhibitor of Corynebacterium Glutamicum

Naphthyl-alpha-L-fucoside has been shown to inhibit the growth of Corynebacterium glutamicum by binding to the enzymes involved in its metabolism. This application is crucial for studying bacterial growth and could have implications in controlling bacterial populations .

Histochemical Studies

The compound has been evaluated as a histochemical substrate for alpha-fucosidase. This application is important for the visualization of enzyme activity within tissues, aiding in the diagnosis and research of various diseases .

Glycobiology Research

In glycobiology, Naphthyl-alpha-L-fucoside is used to study the glycosylation process and its functions. It serves as a model compound for understanding the roles of fucose-containing glycans in physiological and pathological activities .

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUQSUBZOKELZ-FITDYDNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212907
Record name Naphthyl-alpha-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63503-05-9
Record name 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63503-05-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthyl-alpha-L-fucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthyl-alpha-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl 6-deoxy-α-L-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is Naphthyl-alpha-L-fucoside as a histochemical substrate for alpha-L-fucosidase activity?

A: While Naphthyl-alpha-L-fucoside is readily hydrolyzed by alpha-L-fucosidase in homogenized tissue samples [], it is not recommended for histochemical applications. This is because commonly used procedures, like aldehyde fixation and diazonium salt staining, significantly inhibit alpha-L-fucosidase activity (up to 90% and 85-98% respectively) []. This inhibition is much more pronounced compared to other glycosidases, making Naphthyl-alpha-L-fucoside unsuitable for accurately visualizing alpha-L-fucosidase activity in tissue sections.

Q2: What are the advantages of using Naphthyl-alpha-L-fucoside in biochemical assays for alpha-L-fucosidase activity?

A: Naphthyl-alpha-L-fucoside, particularly the 1-naphthyl isomer, presents a valuable alternative to p-nitrophenyl alpha-L-fucoside in fluorometric assays for measuring alpha-L-fucosidase activity []. This method allows for sensitive detection of the enzyme in various rat organs, which exhibit a wide range of alpha-L-fucosidase activity levels [].

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